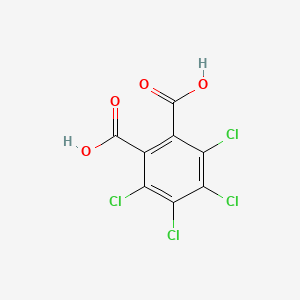
Tetrachlorophthalic acid
Cat. No. B1346977
Key on ui cas rn:
632-58-6
M. Wt: 303.9 g/mol
InChI Key: WZHHYIOUKQNLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04403027
Procedure details


A 20 g quantity of sodium hydroxide was dissolved in 1000 g of water, and 200 g of ethylene glycol was added to the solution. Subsequently, 143 g of tetrachlorophthalic anhydride was added to the mixture, and the resulting mixture was heated to 95° to 98° C. to obtain a solution. A 122.5 g quantity of 40% aqueous solution of Cr2 (SO4)3 was diluted with 200 g of water and then added dropwise to the obtained solution at the same temperature, over a period of 40 minutes. The resulting mixture was thereafter stirred for 20 minutes, and provided a grayish green precipitate. Subsequently, 10% aqueous solution of sodium hydroxide was added dropwise to the reaction mixture to adjust the pH thereof to about 3. About 13 g of sodium hydroxide was so used. The mixture was further stirred for 2 hours, then cooled and filtered at about 50° C. The resulting reaction product was washed with water and dried, giving 140 g of Cr complex compound of tetrachlorophthalic acid. This complex compound was found to have good thermal stability (as tested at temperatures of below 350° C. in the same manner as described in Example 1).




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
Cr2 (SO4)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C(O)C[OH:5].[Cl:7][C:8]1[C:9]([Cl:21])=[C:10]([Cl:20])[C:11]([Cl:19])=[C:12]2[C:17](=[O:18])[O:16][C:14](=[O:15])[C:13]=12>O>[Cl:7][C:8]1[C:9]([Cl:21])=[C:10]([Cl:20])[C:11]([Cl:19])=[C:12]([C:17]([OH:16])=[O:18])[C:13]=1[C:14]([OH:5])=[O:15] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Three
|
Name
|
|
|
Quantity
|
143 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
Cr2 (SO4)3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was thereafter stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated to 95° to 98° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the obtained solution at the same temperature, over a period of 40 minutes
|
|
Duration
|
40 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided a grayish green precipitate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was further stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered at about 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction product
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=C(C1C(=O)O)C(=O)O)Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

